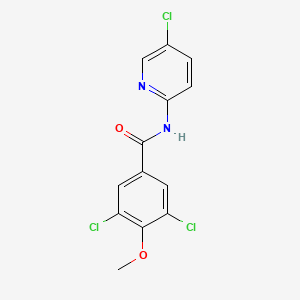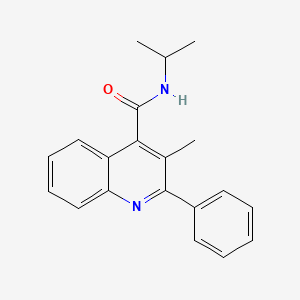
N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. IQ-1S is a quinolinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The mechanism of action of N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide is thought to involve its inhibition of the Wnt signaling pathway. Specifically, this compound has been shown to bind to the protein Dishevelled, which is a key component of the Wnt pathway. This binding prevents the activation of downstream signaling events, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on the Wnt pathway, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to enhance the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. Additionally, this compound has been shown to reduce inflammation in models of inflammatory bowel disease, suggesting a potential application in the treatment of this condition.
実験室実験の利点と制限
One advantage of using N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for the Wnt pathway. This specificity allows researchers to target this pathway specifically, without affecting other signaling pathways. Additionally, this compound has been shown to be effective at relatively low concentrations, making it a cost-effective option for research.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a way that ensures consistent exposure. Additionally, the effects of this compound may be cell-type specific, meaning that its efficacy may vary depending on the cell type being studied.
将来の方向性
There are a variety of future directions for research involving N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide. One potential direction is the development of more potent and selective inhibitors of the Wnt pathway, which could have applications in cancer therapy. Additionally, further research is needed to fully understand the effects of this compound on neural stem cells and neurons, which could have implications for the treatment of neurodegenerative diseases. Finally, the potential anti-inflammatory effects of this compound suggest a potential application in the treatment of other inflammatory conditions, such as rheumatoid arthritis.
合成法
N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-phenylquinoline-4-carboxylic acid with isopropylamine in the presence of a coupling agent. The resulting product can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-isopropyl-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have a variety of applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, this compound has been shown to enhance the differentiation of neural stem cells into neurons, as well as to promote the survival of existing neurons. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
In cancer biology, this compound has been shown to inhibit the activity of the Wnt signaling pathway, which is often dysregulated in various types of cancer. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making this compound a promising candidate for use in cancer therapy.
特性
IUPAC Name |
3-methyl-2-phenyl-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13(2)21-20(23)18-14(3)19(15-9-5-4-6-10-15)22-17-12-8-7-11-16(17)18/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNFSZQPGDGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


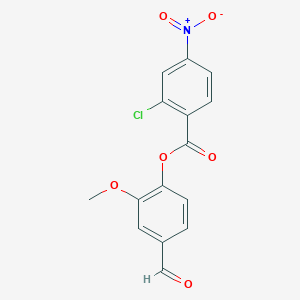
![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
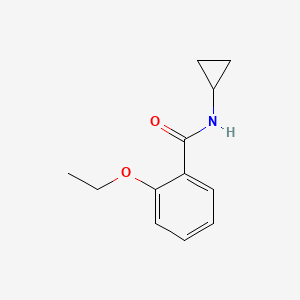
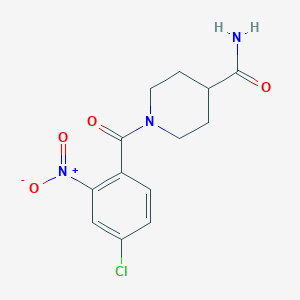
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)
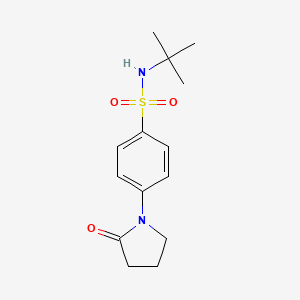

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
